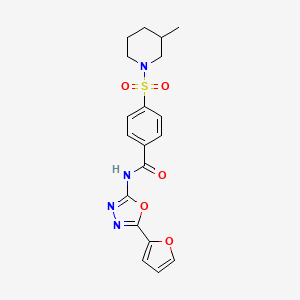

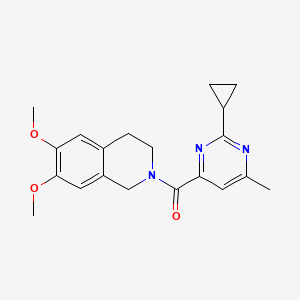

![molecular formula C13H25N7O3 B2710437 2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 714228-04-3](/img/structure/B2710437.png)

2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol” is a C-nitro compound . It has a molecular formula of C11H21N7O3 . The average mass of this compound is 299.330 and the monoisotopic mass is 299.17059 .

Molecular Structure Analysis

The InChI string of this compound isInChI=1S/C11H21N7O3/c1-17(2)6-3-4-14-11-15-9(12)8(18(20)21)10(16-11)13-5-7-19/h19H,3-7H2,1-2H3,(H4,12,13,14,15,16) . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a net charge of 0 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Pathways and Derivatives : The synthesis of various pyrimidine derivatives, including those similar to the compound of interest, has been widely studied. For example, a method involving the sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol has been detailed, demonstrating the alkylation of heterocyclic and aromatic amino compounds to yield derivatives with potential research and application values (Öznur Kemal & C. Reese, 1981). Additionally, research into the synthesis of unsymmetrical Schiff base ligands from unsymmetrical tripodal amines highlights the diversity of structural modifications possible for pyrimidine compounds, which may affect their binding and interaction characteristics (H. Keypour et al., 2015).

Crystal and Molecular Structure Analysis : Structural analysis of pyrimidine derivatives has been conducted to understand their chemical behavior and potential applications. The crystal and molecular structure of specific Schiff bases derived from 2,3-diaminopyridine were determined, providing insights into the configuration and potential reactivity of these compounds (E. Opozda et al., 2003).

Potential Applications

Antimicrobial and DNA Cleavage Activity : Studies have explored the antimicrobial properties and DNA cleavage activity of Ni(II) complexes of Schiff base ligands formed from unsymmetrical tripodal amines, indicating potential applications in medicinal chemistry and biochemistry (H. Keypour et al., 2017).

CO2 Absorption Studies : The compound's structural relatives have been investigated for their CO2 absorption capabilities, offering insights into environmental applications and the development of new materials for capturing greenhouse gases (F. Barzagli et al., 2016).

properties

IUPAC Name |

2-[[6-amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N7O3/c1-3-19(4-2)8-5-6-16-13-17-11(14)10(20(22)23)12(18-13)15-7-9-21/h21H,3-9H2,1-2H3,(H4,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWHDAOBNXCTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663517 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[[6-Amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

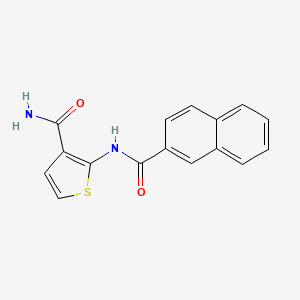

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B2710356.png)

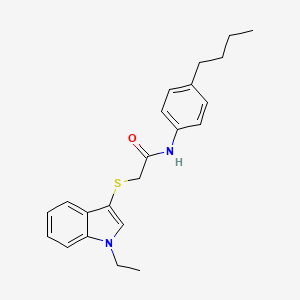

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2710357.png)

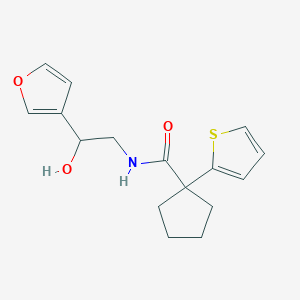

![1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2710360.png)

![Ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710362.png)

![N-[(4-chlorophenyl)methyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2710363.png)

![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)